Bienvenue dans la boutique en ligne BenchChem!

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one

Medicinal Chemistry Physicochemical Profiling Fragment‑Based Drug Discovery

1‑(3‑((1H‑1,2,4‑triazol‑1‑yl)methyl)azetidin‑1‑yl)‑2‑(benzyloxy)ethan‑1‑one (C₁₅H₁₈N₄O₂, MW 286.33 g mol⁻¹) is a synthetic small‑molecule building block that combines a 1,2,4‑triazole ring, a strained azetidine ring, and a benzyloxyacetyl side‑chain in a single, compact framework. The 1,2,4‑triazole moiety contributes hydrogen‑bond acceptor capacity (TPSA = 60.25 Ų) while the azetidine ring imparts conformational rigidity; the benzyloxy group increases lipophilicity (clogP = 1.41) and provides a handle for additional functionalisation.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2320896-73-7
Cat. No. B2553380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one
CAS2320896-73-7
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESC1C(CN1C(=O)COCC2=CC=CC=C2)CN3C=NC=N3
InChIInChI=1S/C15H18N4O2/c20-15(10-21-9-13-4-2-1-3-5-13)18-6-14(7-18)8-19-12-16-11-17-19/h1-5,11-12,14H,6-10H2
InChIKeyHSUPVZUDDBOZQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one (CAS 2320896-73-7) – Structural Profile and Procurement-Relevant Characteristics


1‑(3‑((1H‑1,2,4‑triazol‑1‑yl)methyl)azetidin‑1‑yl)‑2‑(benzyloxy)ethan‑1‑one (C₁₅H₁₈N₄O₂, MW 286.33 g mol⁻¹) is a synthetic small‑molecule building block that combines a 1,2,4‑triazole ring, a strained azetidine ring, and a benzyloxyacetyl side‑chain in a single, compact framework [1]. The 1,2,4‑triazole moiety contributes hydrogen‑bond acceptor capacity (TPSA = 60.25 Ų) while the azetidine ring imparts conformational rigidity; the benzyloxy group increases lipophilicity (clogP = 1.41) and provides a handle for additional functionalisation [1]. No primary biological activity has been reported for this specific compound, although structurally related N‑substituted triazolo‑azetidines have demonstrated antibacterial activity through translation inhibition [2].

Why 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one Cannot Be Replaced by Generic Triazole or Azetidine Analogs


Although the 1,2,4‑triazole and azetidine motifs appear in many commercial screening libraries, the precise connectivity and substitution pattern of this compound are rarely duplicated; even structurally close analogs display divergent physicochemical properties and biological profiles [1]. The benzyloxyacetyl side‑chain differentiates the compound from phenyl‑, ethoxyphenyl‑ or trifluoromethoxyphenyl‑substituted triazolo‑azetidines by lowering the number of hydrogen‑bond donors (HBD = 0) and positioning an additional hydrogen‑bond acceptor, which alters solubility, permeability and target‑engagement potential [1]. In the only publicly available functional assay, this compound was inactive against GPR35, whereas closely related triazolo‑azetidines have shown antibacterial MICs as low as 6.25 µg mL⁻¹ [2][3]. Simple interchange without matching the benzyloxyacetyl‑azetidine‑triazole triad therefore risks losing the specific property set required for a given screening cascade or synthetic route [1][2][3].

Quantitative Differentiation Evidence for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one


Absence of Hydrogen‑Bond Donors Differentiates the Compound from Amino‑Substituted Triazolo‑Azetidine Analogs

The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the structurally related 1‑(3‑(1H‑1,2,3‑triazol‑1‑yl)azetidin‑1‑yl)‑2‑(4‑ethoxyphenyl)ethanone (CAS 2034430‑12‑9) and many phenyl‑substituted triazolo‑azetidine antibacterials possess at least one amide or amine HBD [1][2]. A zero‑HBD profile is associated with improved passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, which can simplify cell‑based assay interpretation [1].

Medicinal Chemistry Physicochemical Profiling Fragment‑Based Drug Discovery

Benzyloxyacetyl Side‑Chain Increases Lipophilicity Relative to Simple Phenyl‑Triazole‑Azetidine Congeners

The target compound exhibits a calculated clogP of 1.41 [1]. In contrast, analogous phenyl‑substituted azetidine‑1,2,4‑triazole derivatives (e.g., compounds 7(a–j) in the antibacterial series) typically display clogP values in the range 2.5–4.0 due to the absence of the oxygen‑linked benzyl spacer [2]. The lower lipophilicity of the target compound may translate into higher aqueous solubility and a reduced risk of phospholipidosis.

Lipophilicity Tuning Lead Optimisation ADME

GPR35 Antagonism Assay Shows Target Selectivity Profile Distinct from Class‑Active Triazolo‑Azetidines

In a primary GPR35 antagonism assay, the target compound was reported as ‘inactive’ [1]. While the majority of triazolo‑azetidines have been profiled for antibacterial activity (MIC > 12.5 µg mL⁻¹ for the primary hit; MIC = 6.25 µg mL⁻¹ for the optimised lead compound 2) [2], the GPR35 result demonstrates that the benzyloxyacetyl‑substituted derivative does not engage this particular GPCR target, offering a differentiated selectivity profile for screening cascades where GPR35 counter‑screening is required.

GPCR Screening Selectivity Profiling Target Deconvolution

Conformational Restriction from the Azetidine Ring Reduces Entropic Penalty Relative to Flexible‑Linker Triazole Derivatives

The azetidine ring locks the triazole‑methyl‑azetidine‑carbonyl linkage into a restricted conformational space [1]. In comparison, flexible‑linker 1,2,4‑triazole derivatives (e.g., those with ethylene or propylene spacers) possess 4–5 additional rotatable bonds, increasing the entropic penalty upon target binding [2]. Although no direct binding data exist for the target compound, reducing the number of rotatable bonds from ≥7 to 3 is a validated strategy for improving binding affinity in fragment‑based lead generation campaigns.

Conformational Analysis Scaffold Rigidification Binding Thermodynamics

Recommended Application Scenarios for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one Based on Quantitative Evidence


Fragment‑Based Screening Libraries Requiring Zero H‑Bond Donors to Reduce Polar Surface Area Interference

Because the compound has HBD = 0 and a moderate TPSA of 60.25 Ų [1], it is suited for fragment libraries where hydrogen‑bond donor capacity must be strictly controlled to avoid false‑positive hits from non‑specific protein binding. Inclusion of this scaffold alongside donor‑containing triazolo‑azetidines allows systematic exploration of donor‑dependent SAR.

Antibacterial Lead Optimisation Programmes Profiling Translation‑Inhibitory Triazolo‑Azetidines

Structurally related triazolo‑azetidines have demonstrated translation‑dependent antibacterial activity (MIC = 6.25 µg mL⁻¹ for the best analog) [2]. The target compound, with its distinct benzyloxyacetyl substitution and lower clogP, can serve as a negative‑control or property‑modulating building block for SAR expansion of this chemotype.

GPCR Counter‑Screening Panels in Early Drug Discovery

The confirmed inactivity of this compound against GPR35 [1] makes it a useful reference standard for counter‑screening assays where GPR35‑mediated signals must be excluded. Its physicochemical profile (clogP = 1.41, MW = 286.33) ensures solubility compatibility with typical assay conditions.

Conformational Restriction Studies in Target‑Guided Synthesis

With only three rotatable bonds, the compound offers a rigidified scaffold for target‑guided SAR campaigns focused on reducing entropic penalties [1]. It can be directly compared with flexible‑linker analogs (RB ≥ 7) to quantify the thermodynamic benefit of conformational pre‑organisation in a given protein binding site.

Quote Request

Request a Quote for 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzyloxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.